furan-2-yl(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
Furan-2-yl(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H29NO5 and its molecular weight is 435.52. The purity is usually 95%.
BenchChem offers high-quality furan-2-yl(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about furan-2-yl(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds with the furan moiety have been studied for their potential antimicrobial properties. The structure of Oprea1_444573 suggests that it could be effective against a range of microbial pathogens. Research on similar furan-containing compounds has shown activity against bacteria and fungi, indicating a possible application in developing new antimicrobial agents .
Anti-inflammatory Properties
The presence of an isoquinoline group in the compound’s structure is reminiscent of known anti-inflammatory agents. This suggests that Oprea1_444573 could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for inflammatory diseases .
Antitumor Potential
Isoquinolines and related heterocyclic compounds have been investigated for their antitumor properties. Oprea1_444573, with its complex heterocyclic system, may interact with biological targets involved in tumor growth and proliferation, offering a pathway for cancer research .
Antidiabetic Effects
Research on furan derivatives has indicated potential applications in managing diabetes. The structural complexity of Oprea1_444573 might interact with biological systems that regulate glucose metabolism, suggesting a research avenue for antidiabetic therapies .
Neuroprotective Effects
The tetrahydroisoquinoline moiety is structurally similar to compounds that have shown neuroprotective effects. Oprea1_444573 could be valuable in studying neurodegenerative diseases and developing protective agents for nerve cells .
Cardiovascular Research
Compounds like Oprea1_444573 may affect cardiovascular function by interacting with receptors and enzymes involved in heart rate and blood pressure regulation. This makes it a candidate for cardiovascular research, potentially leading to new treatments for heart diseases .
Analgesic Applications
The structural features of Oprea1_444573 are consistent with those of known analgesics. It could be studied for its pain-relieving properties, which might lead to the development of new analgesic drugs .
Antioxidant Properties
Furan derivatives have been associated with antioxidant activity. Oprea1_444573’s unique structure could provide insights into the development of antioxidants, which are crucial in combating oxidative stress-related diseases .
properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-17(2)18-7-9-20(10-8-18)32-16-22-21-15-25(30-4)24(29-3)14-19(21)11-12-27(22)26(28)23-6-5-13-31-23/h5-10,13-15,17,22H,11-12,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFAKKJCJVPRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CO4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone |
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